molecular formula C15H18N4O4 B2913892 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1448071-40-6

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No. B2913892
CAS RN: 1448071-40-6
M. Wt: 318.333
InChI Key: KHHSSGWDCYFULJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea, also known as DMMPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DMMPU belongs to the class of pyrimidine-based urea derivatives and has shown promising results in various studies for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's derivatives have been explored for their dimerization capabilities through hydrogen bonding, indicating its utility in supramolecular chemistry. For instance, ureidopyrimidinones, which share a similar pyrimidinyl component, show strong dimerization via quadruple hydrogen bonds, highlighting their potential as building blocks in supramolecular assemblies (Beijer et al., 1998).
  • Research on related heterocyclic compounds, like 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, elucidates their capacity to form iron(III) complex-forming tendencies, which could be significant in the development of new materials or catalysts (Ohkanda et al., 1993).

Molecular Interactions and Complex Formation

  • Studies on crystal structures of related sulfonylurea herbicides reveal the intricacies of molecular interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding the chemical behavior of these compounds in various environments (Jeon et al., 2015).

Environmental and Biological Applications

  • The degradation and environmental fate of sulfonylurea herbicides, which share a core pyrimidinyl structure with the compound , have been extensively studied to understand their persistence and impact on microbial activity in soil, providing insights into the ecological safety and biodegradability of these chemicals (Dinelli et al., 1998).
  • In pharmacology, research into synthetic derivatives has shown potential in triggering apoptosis and autophagy in cancer cells, suggesting that modifications of the core structure could lead to promising therapeutic agents (Gil et al., 2021).

Drug Development and Molecular Design

  • The compound's framework has been utilized in the design of neuropeptide Y5 receptor antagonists, illustrating its significance in the development of novel treatments for disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-7-10(21-2)5-6-11(9)17-14(20)18-12-8-16-15(23-4)19-13(12)22-3/h5-8H,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHSSGWDCYFULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

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